molecular formula C19H18F6N4O B2729526 N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide CAS No. 1396795-35-9

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide

Cat. No. B2729526
CAS RN: 1396795-35-9
M. Wt: 432.37
InChI Key: ALNCXPRNRSTUPC-UHFFFAOYSA-N
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Description

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide, commonly known as Compound A, is a synthetic compound that is widely used in scientific research. It is a potent and selective inhibitor of a specific protein that plays a critical role in various biological processes.

Scientific Research Applications

Molecular Interaction and Binding Studies

  • Cannabinoid Receptor Antagonists : A study on a similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, explored its interaction with the CB1 cannabinoid receptor. This work provided insights into the molecular binding interactions and developed pharmacophore models for CB1 receptor ligands (Shim et al., 2002).

Synthesis and Chemical Analysis

  • Regioselective Synthesis : Research focused on the regioselective synthesis of bis(pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines) linked to benzofuran units, which are structurally related to the chemical , utilized piperazine spacers. This study included Density Functional Theory (DFT) calculations for better understanding the reaction mechanisms (Sanad et al., 2021).

Antimicrobial and Antitubercular Activities

  • Anti-Tubercular Agents : A study on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives revealed significant anti-tubercular activity against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Srinivasarao et al., 2020).

Antibacterial and Biofilm Inhibition

  • Bacterial Biofilm and MurB Inhibitors : Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed promising antibacterial efficacy and biofilm inhibition activities. These compounds were also effective MurB enzyme inhibitors (Mekky & Sanad, 2020).

Antiarrhythmic Activity

  • Antiarrhythmic Compounds : Research dating back to 1977 on benzamides with trifluoroethoxy ring substituents, which are structurally similar to the compound , identified potent oral antiarrhythmic activity in mice. These findings have implications for the development of new antiarrhythmic drugs (Banitt et al., 1977).

Antineoplastic Activity

  • Metabolism in Chronic Myelogenous Leukemia : A study on flumatinib, a compound similar to N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide, explored its metabolism in patients with chronic myelogenous leukemia. This research is crucial for understanding the drug's pharmacokinetics and therapeutic potential (Gong et al., 2010).

Antiviral Activity

  • Antiavian Influenza Virus Activity : Benzamide-based 5-aminopyrazoles and their fused heterocycles were synthesized and showed significant activity against the avian influenza virus, suggesting potential applications in antiviral therapies (Hebishy et al., 2020).

properties

IUPAC Name

N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F6N4O/c20-18(21,22)14-7-13(8-15(9-14)19(23,24)25)17(30)28-10-12-1-5-29(6-2-12)16-11-26-3-4-27-16/h3-4,7-9,11-12H,1-2,5-6,10H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNCXPRNRSTUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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